molecular formula C21H18NO4.Cl<br>C21H18ClNO4 B192542 Chelerythrine chloride CAS No. 3895-92-9

Chelerythrine chloride

Cat. No.: B192542
CAS No.: 3895-92-9
M. Wt: 383.8 g/mol
InChI Key: WEEFNMFMNMASJY-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Chelerythrine chloride plays a crucial role in various biochemical reactions. It is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), with an IC50 value of 0.7 μM . This compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound inhibits the binding of Bcl-xL to the Bak BH3 peptide, with an IC50 value of 1.5 μM, and displaces Bax from Bcl-xL . Additionally, it has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), leading to the accumulation of calcium ions in the cytoplasm .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by inhibiting SERCA activity, resulting in increased cytoplasmic calcium levels and subsequent mitochondrial calcium overload . This compound also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways through oxidative stress mechanisms . Furthermore, this compound disrupts the interaction between Bcl-xL and Bax, promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. It inhibits protein kinase C by binding to its regulatory domain, preventing its activation . Additionally, this compound disrupts the binding of Bcl-xL to the Bak BH3 peptide, leading to the release of pro-apoptotic factors such as Bax . This compound also induces oxidative stress, activating the JNK and p38 MAPK pathways, which contribute to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound induces reactive oxygen species (ROS) production and depletes glutathione (GSH) levels in TSC2-null cells . The induction of heme-oxygenase-1 (HMOX1/HO-1) with hemin has been shown to block chelerythrine-induced cell death . Additionally, this compound has been observed to inhibit the growth of TSC2-null xenograft tumors without systemic toxicity during extended treatment periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, pre-treatment with this compound at doses of 1, 5, and 10 mg/kg in mice has been shown to provide gastroprotective effects against ethanol-induced gastric mucosal lesions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from (S)-reticuline through a series of enzymatic reactions involving enzymes such as McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR . These enzymes facilitate the conversion of (S)-reticuline to chelerythrine, which can then be utilized in various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, the heterologous expression of MtABCG10 in Saccharomyces cerevisiae has been shown to enhance the metabolic flux of chelerythrine biosynthesis, leading to increased production . Additionally, this compound’s stability and solubility are improved in its chloride form, facilitating its transport and distribution .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to translocate protein kinase C alpha (PKCα) from the cytosol to the membrane fraction in response to radiation-induced bystander effects . This translocation is an early event in radiation-induced responses and mediates tumor necrosis factor alpha (TNFα)-induced signaling pathways . Additionally, this compound has been observed to localize in the mitochondria, where it induces mitochondrial depolarization and cytochrome c release, leading to apoptosis .

Chemical Reactions Analysis

Types of Reactions

Chelerythrine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .

Properties

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFNMFMNMASJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34316-15-9 (Parent)
Record name Chelerythrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70893481
Record name Chelerythrine chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3895-92-9
Record name Chelerythrine, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3895-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelerythrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3895-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405
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Record name Chelerythrine chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314
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Record name CHELERYTHRINE CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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